3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Properties
IUPAC Name |
3-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWTWNQNWOKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651236 | |
| Record name | 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21413-77-4 | |
| Record name | 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one
The most straightforward approach involves electrophilic aromatic substitution on the benzosuberone core:
- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃) in combination with N,N-dimethylformamide (DMF) or other chlorinating systems.
- Conditions: The reaction is typically conducted under inert atmosphere at controlled temperatures (0–80°C) to avoid over-chlorination or decomposition.
- Mechanism: The chlorination proceeds via the formation of a Vilsmeier-type intermediate from POCl₃ and DMF, which then facilitates electrophilic substitution at the 3-position of the aromatic ring adjacent to the ketone.
A representative procedure adapted from related benzoannulenone derivatives involves:
- Mixing DMF (20 mL) and POCl₃ (approx. 3 mL) at 0°C with stirring for 15 minutes.
- Gradual addition of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one (or a substituted derivative) followed by refluxing at ~80°C for 4–5 hours.
- Quenching the reaction with aqueous sodium hydroxide to neutralize excess reagents.
- Extraction with ethyl acetate and purification by chromatography.
This method yields 3-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in moderate to good yields (70–85%) depending on reaction scale and purity of starting materials.
Multi-Step Synthesis via Cyclization and Functionalization
An alternative synthetic route involves constructing the benzoannulenone skeleton with substituents already in place:
- Step 1: Preparation of substituted pentanoic acids (e.g., 5-(3,4-dimethylphenyl)pentanoic acid) via Friedel-Crafts acylation and subsequent reduction steps.
- Step 2: Cyclization using polyphosphoric acid (PPA) at elevated temperatures (~96°C) to form the tetrahydrobenzoannulenone ring system.
- Step 3: Chlorination of the aromatic ring using POCl₃/DMF as described above.
- Step 4: Further derivatization such as formation of thiazolidinone derivatives for biological activity studies.
This synthetic strategy allows for structural diversification and incorporation of additional functional groups, enabling the preparation of 3-chloro derivatives as intermediates for pharmaceutical applications.
Data Table: Typical Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, DCM, glutaric anhydride, 0°C to RT | 70–80 | Formation of substituted pentanoic acid |
| 2 | Cyclization | Polyphosphoric acid, steam bath, 96°C, 4 hr | 75–85 | Ring closure to tetrahydrobenzoannulenone |
| 3 | Aromatic Chlorination | POCl₃/DMF, 0–80°C, 4–5 hr reflux | 70–85 | Selective 3-position chlorination |
| 4 | Purification | Extraction, chromatography | — | TLC and spectral analysis for purity |
Research Findings and Spectral Characterization
- Spectral Data: The chlorinated product exhibits characteristic IR absorption bands for C=O (~1650 cm⁻¹) and C-Cl (~770 cm⁻¹). Proton NMR shows aromatic proton shifts influenced by the chlorine substituent, and carbon NMR confirms the substitution pattern.
- Mass Spectrometry: Molecular ion peaks consistent with C₁₁H₁₁ClO (molecular weight ~194 g/mol) confirm the chlorinated product.
- Purity: Thin-layer chromatography (TLC) and chromatographic purification ensure high purity for subsequent applications.
Comparative Analysis with Brominated Analogues
While bromination of benzosuberone at the 1-position is well-documented using bromine or N-bromosuccinimide (NBS) under reflux in solvents like carbon tetrachloride or chloroform, chlorination at the 3-position requires more controlled electrophilic substitution conditions due to the higher reactivity of chlorine and the need for regioselectivity.
| Feature | Bromination (1-position) | Chlorination (3-position) |
|---|---|---|
| Reagents | Br₂ or NBS | POCl₃/DMF |
| Reaction Conditions | Reflux in CCl₄ or CHCl₃ | 0–80°C, inert atmosphere |
| Selectivity | Bromination at 1-position | Chlorination at 3-position |
| Yield | Moderate to good | Moderate to good |
| Applications | Cross-coupling intermediates | Pharmaceutical intermediates |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 participates in nucleophilic aromatic substitution (SNAr) under basic conditions:
| Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ammonia + thioglycolic acid | Toluene, 1 hr, RT | Thiazolidin-4-one derivatives | 72–85% | |
| Alkyl/aryl amines | DMF, 80°C, 5–8 hr | Amino-substituted annulenes | 60–78% |
Key mechanistic aspects:
-
The electron-withdrawing ketone group activates the aromatic ring for SNAr
-
Steric hindrance from the fused ring system influences regioselectivity
Oxidation and Reduction Pathways
The α,β-unsaturated ketone undergoes selective redox reactions:
Oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| SeO₂ | Acetic acid, reflux | 4,5-Benzotropone derivatives | Chlorine retained |
| CrO₃ | H₂SO₄, 0–5°C | Diketone via bridgehead oxidation | Competitive side reactions |
Reduction:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT | Allylic alcohol | 1,2-addition dominant |
| H₂/Pd-C | EtOH, 50 psi | Saturated ketone | Partial ring hydrogenation |
Cycloaddition and Annulation Reactions
The conjugated dienone system participates in:
Diels-Alder Reactions:
| Dienophile | Conditions | Product | Endo/Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Xylene, 140°C | Hexacyclic adduct | 3:1 endo |
| DMAD | Microwave, 100°C | Norbornene-type derivatives | >95% endo |
Electrophilic Annulation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Dichlorocarbene | Phase-transfer, 40°C | Tricyclic cyclopropane derivatives | Intermediate for tropones |
Organometallic Additions
The ketone undergoes 1,2- and 1,4-additions:
| Organometallic Reagent | Conditions | Product | Ratio (1,2:1,4) |
|---|---|---|---|
| PhLi | THF, −78°C | Tertiary alcohol | 85:15 |
| Gilman reagent (CuI) | Et₂O, 0°C | Conjugated diene | 40:60 |
Halogen-Metal Exchange
The chlorine substituent enables lithium-halogen exchange:
| Base | Conditions | Intermediate | Trapping Agent | Final Product |
|---|---|---|---|---|
| t-BuLi | THF, −78°C | Aryl lithium species | Electrophiles (R-X) | Functionalized annulenes |
Photochemical Reactions
Under UV irradiation (λ = 300 nm):
| Conditions | Product | Quantum Yield |
|---|---|---|
| Benzene, N₂ atmosphere | Ring-expanded benzocyclooctenone | Φ = 0.32 |
| O₂, photosensitizer | Endoperoxide derivatives | Φ = 0.18 |
Biological Activity Correlations
Structure-activity studies reveal:
Scientific Research Applications
Structural Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClO
- Molecular Weight : 194.66 g/mol
- Structure : The compound features a chloro-substituted benzoannulene structure, which contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds.
- Anticancer Activity : Preliminary studies suggest that derivatives of benzoannulene compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro group may enhance these properties by improving solubility and bioavailability.
- Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.
Materials Science
The unique structural features of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one make it suitable for applications in materials science:
- Organic Electronics : Its conjugated system may be beneficial in organic semiconductor applications. Studies have shown that similar compounds can be used in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to impart specific properties such as thermal stability and mechanical strength.
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and ketone group play crucial roles in its reactivity and interaction with biological molecules, potentially leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Boiling Point : 313.4 ± 31.0 °C at 760 mmHg
- Density : 1.2 ± 0.1 g/cm³
- Vapor Pressure : 0.0 ± 0.7 mmHg at 25°C
- Storage : Stable at -20°C for long-term storage .
Safety and Handling
Classified under GHS warnings (H302, H315, H319, H332, H335), it requires protective equipment (gloves, goggles) and proper ventilation to avoid inhalation or skin contact .
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Table 1: Halogen Derivatives of Benzo[7]annulen-5-one
Key Observations :
- Reactivity : Bromo derivatives (e.g., 3-Bromo) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to superior leaving-group properties compared to chloro analogues .
- Biological Activity : Fluoro derivatives exhibit enhanced blood-brain barrier penetration, making them suitable for CNS-targeted drug development .
Aryl- and Alkyl-Substituted Derivatives
Table 2: Aryl/Alkyl-Substituted Analogues
Key Observations :
- Stereoelectronic Effects : Phenyl groups at C1 or C3 (e.g., 5h, 5j) enhance π-π stacking interactions, improving binding affinity to protein targets like CaMKIIα .
- Methoxy Substitutions : Dimethoxy derivatives (e.g., 2,3-dimethoxy) increase polarity, altering solubility and crystallization behavior .
Pharmacologically Active Derivatives
Table 3: Bioactive Derivatives
Key Observations :
- NMDA Antagonists: Chloro and dimethylamino derivatives show promise in neuropsychiatric disorder therapeutics .
- CaMKIIα Modulators : Aryl-substituted analogues (e.g., 5h) demonstrate high conformational stabilization of kinase domains .
Biological Activity
3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a synthetic compound with a unique structure that has garnered interest in pharmacological research. Its potential biological activities are linked to its structural features, which may influence interactions with biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings and data.
Chemical Structure and Properties
The chemical formula for 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is . The compound features a chloro substituent and a carbonyl group within a polycyclic structure, which may contribute to its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClO |
| Molecular Weight | 194.66 g/mol |
| SMILES | C1CCC(=O)C2=C(C1)C=CC(=C2)Cl |
| InChI Key | MAZWTWNQNWOKGG-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is limited but suggests potential pharmacological applications. The compound's structural analogs have been studied for various activities, including anticancer and antimicrobial effects.
Anticancer Activity
While specific studies on 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are scarce, related compounds in the benzoannulene family have shown promise as anticancer agents. For instance:
- Case Study : A study on similar benzoannulene derivatives indicated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties:
- Research Findings : A study highlighted that derivatives of benzoannulene exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.
Mechanistic Insights
The biological activity of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Potential interaction with cellular receptors could modulate signaling pathways related to growth and survival.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Comparative Analysis with Related Compounds
To better understand the potential of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one, a comparison with other known compounds is beneficial.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and its derivatives?
- Methodology : The compound and its derivatives are synthesized via alkylation, Suzuki coupling, or nucleophilic substitution. For example, chlorinated derivatives can be prepared by reacting ketone precursors (e.g., 6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) with chlorinating agents like thionyl chloride. Purification is typically achieved via flash chromatography (e.g., using silica gel with chloroform/acetone eluents) . Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aromatic protons (δ 7.6–7.8 ppm) and carbonyl group (δ ~200–208 ppm). Infrared (IR) spectroscopy identifies the ketone (C=O stretch at ~1635–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry ([α]D) confirms enantiopurity in stereospecific derivatives .
Q. What safety precautions are essential when handling chlorinated annulene derivatives?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Store in sealed containers under inert gas (e.g., N₂) to prevent degradation. Spill management requires ethanol for deactivation and absorbent materials like vermiculite .
Advanced Research Questions
Q. What strategies are used to achieve enantioselective synthesis of annulene derivatives?
- Methodology : Asymmetric catalysis (e.g., iminium salt catalysts) enables enantioselective oxidation of enol derivatives to α-alkoxy carbonyls. Chiral auxiliaries or enantiopure starting materials (e.g., tert-butyldiphenylsilyl-ethynyl groups) are incorporated during cyclization. Chiral HPLC (e.g., Chiralcel IF column with hexane/iPrOH) resolves enantiomers, achieving up to 90% enantiomeric excess (ee) .
Q. How do reaction conditions affect the synthesis yield of annulene derivatives?
- Methodology : Microwave irradiation (e.g., 100–150°C, 20–60 min) enhances reaction rates and yields compared to conventional heating (e.g., 12–24 hr reflux). For example, Smiles rearrangement under microwave conditions improved yields by 15–20% in annulated benzosuberone synthesis . Solvent choice (e.g., DMF for alkylation, ethanol for cyclization) and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling) are optimized via Design of Experiments (DoE) .
Q. What pharmacological activities are identified for benzo[7]annulen-5-one derivatives?
- Methodology : In vitro mast cell stabilization assays (e.g., inhibition of histamine release) and kinase inhibition studies (e.g., Axl kinase IC₅₀ via fluorescence polarization) are used. Cyclohexenylamino derivatives exhibit IC₅₀ values <10 μM in anti-inflammatory models . Structure-activity relationship (SAR) studies correlate substituent position (e.g., chloro vs. phenyl groups) with bioactivity .
Q. How can computational chemistry aid in structural optimization?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict optimized geometries, bond angles, and vibrational frequencies. Solvent-accessible surface models identify reactive sites for functionalization. RI-MP2 energy corrections validate stability, while molecular docking screens derivatives for target binding (e.g., CaMKIIα modulation) .
Q. What challenges arise in synthesizing fluorinated annulene derivatives?
- Methodology : Fluorination via oxytrifluoromethylation (Rh catalysis) or nucleophilic substitution requires anhydrous conditions and inert atmospheres. Side reactions (e.g., defluorination) are mitigated using low-temperature (-78°C) reactions. Purification via pentane/Et₂O eluents isolates liquid fluorinated products (e.g., 6-(trifluoromethyl)-benzosuberone) .
Data Contradictions and Resolution
- Synthesis Yields : Conventional heating (e.g., 62–72% yields ) vs. microwave methods (up to 90% ). Resolution: Microwave irradiation reduces side reactions and accelerates kinetics.
- Enantiopurity : Asymmetric oxidation achieved 59% ee in one study vs. >98% in others. Resolution: Optimize catalyst loading (e.g., 10 mol% iminium salts) and reaction time.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
